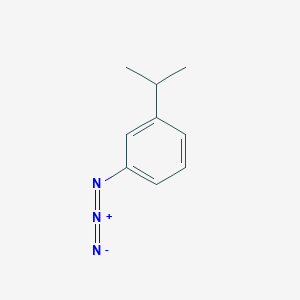

1-Azido-3-(propan-2-yl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-azido-3-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-7(2)8-4-3-5-9(6-8)11-12-10/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLMBKYIUKRQRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Specific Compound: 1 Azido 3 Propan 2 Yl Benzene

Chemical Identity and Properties

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 77721-44-9 |

| Molecular Formula | C₉H₁₁N₃ |

| Molecular Weight | 161.21 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C)c1cccc(n2[n-][n+])c1 |

| Synonyms | m-Isopropylphenyl azide (B81097), 3-Isopropylphenyl azide |

Table 2: Physical and Spectral Data for this compound

| Property | Value |

|---|---|

| Physical State | Likely a liquid or low-melting solid at room temperature. |

| Boiling Point | Not readily available, but related azo compounds have boiling points in the range of 74-85 °C at reduced pressure. fishersci.com |

| ¹H NMR Spectroscopy | Expected signals would include aromatic protons in the region of 7.0-7.5 ppm, a septet for the isopropyl methine proton around 2.9 ppm, and a doublet for the isopropyl methyl protons around 1.2 ppm. |

| ¹³C NMR Spectroscopy | Expected signals would include aromatic carbons (around 115-150 ppm), the isopropyl methine carbon (around 34 ppm), and the isopropyl methyl carbons (around 24 ppm). |

| Infrared (IR) Spectroscopy | A characteristic strong, sharp absorption band for the asymmetric stretch of the azide group is expected around 2100-2120 cm⁻¹. vulcanchem.com |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be observed at m/z 161. A common fragmentation pattern for aryl azides is the loss of N₂, resulting in a significant peak at m/z 133. |

Synthesis and Preparation

The most common and direct method for synthesizing aryl azides like this compound is through the diazotization of the corresponding aniline (B41778) followed by treatment with an azide source. organic-chemistry.orgwikipedia.org

Step 1: Diazotization of 3-Isopropylaniline: 3-Isopropylaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid (like hydrochloric acid) at low temperatures (0-5 °C), to form the corresponding diazonium salt, 3-isopropylbenzenediazonium chloride.

Step 2: Azidation: The resulting diazonium salt solution is then reacted with sodium azide (NaN₃). organic-chemistry.org The azide ion displaces the diazonium group, which is an excellent leaving group, to form this compound and nitrogen gas. rsc.org

An alternative one-pot procedure involves the direct conversion of the aromatic amine to the azide by performing the diazotization and azidation steps in the same reaction vessel, often using p-toluenesulfonic acid. organic-chemistry.org

Reactivity and Transformations

The reactivity of this compound is primarily dictated by the azide functional group.

Upon heating (thermolysis) or irradiation with UV light (photolysis), aryl azides lose a molecule of dinitrogen (N₂) to generate a highly reactive intermediate known as a nitrene. researchgate.netmdpi.com The thermolysis of alkyl azides typically has an activation barrier of 38-40 kcal/mol. acs.org The resulting 3-isopropylphenylnitrene is a neutral, monovalent nitrogen species that can undergo various subsequent reactions, such as insertion into C-H bonds or addition to double bonds. researchgate.net The photolysis of aryl azides can produce reactive species that bind to DNA, and the key intermediate is often considered to be the nitrenium ion. nih.gov

As a 1,3-dipole, this compound can participate in [3+2] cycloaddition reactions with various dipolarophiles, particularly alkynes and alkenes. wikipedia.orgrsc.org

Huisgen [3+2] Cycloaddition: The reaction with alkynes yields 1,2,3-triazoles. This reaction can be performed thermally, but it is often slow and may require elevated temperatures. nobelprize.orgrsc.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click" reaction provides a highly efficient and regioselective route to 1,4-disubstituted-1,2,3-triazoles from terminal alkynes. wikipedia.orgnobelprize.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, can catalyze the reaction of azides with internal alkynes to produce fully substituted 1,2,3-triazoles, often with high regioselectivity for the 1,5-disubstituted product. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a catalyst-free click reaction that utilizes strained cyclooctynes. The relief of ring strain provides the driving force for the reaction to proceed rapidly at or near room temperature. baseclick.eu

The azide group in this compound can be readily reduced to a primary amine (3-isopropylaniline). This transformation is a key application of azides as protected amine synthons. nottingham.ac.uk Common methods include:

Staudinger Reaction: This two-step process involves the reaction of the azide with a phosphine (B1218219) (e.g., triphenylphosphine) to form an aza-ylide intermediate, which is then hydrolyzed to yield the amine and the corresponding phosphine oxide. nottingham.ac.ukwikipedia.org

Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C) and a source of hydrogen (H₂ gas), the azide is cleanly reduced to the amine. nottingham.ac.uk

Reduction with Metal Hydrides: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can also effect this reduction, although they are less chemoselective and may reduce other functional groups present in the molecule. nottingham.ac.uk

Aza-Wittig Reaction: The aza-ylide intermediate formed in the Staudinger reaction can be trapped with a carbonyl compound (aldehyde or ketone) to form an imine. wikipedia.org

Synthesis of Heterocycles: The azide functionality can be used to construct a variety of other nitrogen-containing heterocyclic systems beyond triazoles, such as aziridines, tetrazoles, and fused heterocyclic systems, through various intramolecular or intermolecular cyclization strategies. mdpi.commdpi.comrsc.org

An in-depth exploration of the synthetic routes to the aromatic azide, This compound , reveals a variety of established and modern chemical methodologies. This article focuses exclusively on the key strategies employed for the synthesis of this specific compound and related aryl azides, adhering to a structured examination of each protocol.

Chemical Reactivity and Transformations of 1 Azido 3 Propan 2 Yl Benzene

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of the reactivity of 1-azido-3-(propan-2-yl)benzene. The azide (B81097) moiety readily participates in [3+2] cycloadditions with various dipolarophiles, including alkynes and alkenes, to generate five-membered heterocyclic rings.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Aryl Azides

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely utilized click chemistry reaction for the synthesis of 1,2,3-triazoles. acs.orgbeilstein-journals.orgmdpi.com This reaction involves the coupling of an azide, such as this compound, with a terminal alkyne in the presence of a copper(I) catalyst. acs.orgnih.gov The resulting 1,4-disubstituted 1,2,3-triazoles are formed with high regioselectivity and in excellent yields. nih.govnih.gov

The general scheme for the CuAAC reaction is as follows:

Scheme 1: General representation of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

The reaction is robust, proceeding under mild conditions, often at room temperature and in a variety of solvents, including aqueous media. organic-chemistry.org This makes it particularly suitable for applications in biological and materials science. acs.org The CuAAC reaction has been shown to be compatible with a wide range of functional groups, allowing for the synthesis of complex molecular architectures. nih.govmdpi.com

A key feature of the CuAAC reaction is its high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. nih.govnih.gov This is in stark contrast to the uncatalyzed thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. nih.govmdpi.com

The regioselectivity of the CuAAC reaction is a direct consequence of the copper-catalyzed mechanism. nih.gov Density Functional Theory (DFT) studies have shown that the reaction proceeds through a stepwise mechanism involving copper-acetylide intermediates. nih.govrsc.org The coordination of the copper(I) catalyst to the alkyne significantly alters the electronic properties of the reactants, favoring a specific orientation that leads to the formation of the 1,4-isomer. nih.govrsc.org The analysis of global and local electrophilicity and nucleophilicity, using tools like Parr and Fukui functions, correctly predicts the observed regioselectivity through the most favorable two-center interaction along the 1,4-reaction pathway. rsc.org

In contrast, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides the opposite regioselectivity, yielding 1,5-disubstituted triazoles. organic-chemistry.org

The efficiency of the CuAAC reaction is significantly influenced by the choice of the copper(I) source, ligands, and reaction conditions. While various copper(I) sources can be used, the catalyst's performance can be enhanced by the addition of ligands. mdpi.comresearchgate.net

Catalyst Loading and Source:

Catalyst concentrations can be as low as 0.0001 mol%, with optimal performance often observed in the 10-100 μM range. researchgate.net

Commonly used copper sources include copper(I) iodide (CuI) and in situ reduction of copper(II) salts like copper(II) sulfate (B86663) (CuSO₄) with a reducing agent such as sodium ascorbate (B8700270). nih.govbeilstein-journals.org

Heterogeneous catalysts, such as copper supported on silica (B1680970) gel or carbon, have been developed to facilitate catalyst recovery and reuse. mdpi.com

Ligand Effects:

Ligands play a crucial role in stabilizing the copper(I) catalytic species, preventing disproportionation and oxidation, and enhancing reaction rates. nih.govmdpi.com

N-heterocyclic carbene (NHC) ligands have been shown to form highly active copper(I) complexes for CuAAC reactions, even at very low catalyst loadings (25-50 ppm). acs.org

Polydentate phosphine (B1218219) ligands can stabilize copper(I) without the need for an added base or reducing agent. mdpi.com

Simple and non-toxic ligands like betaine (B1666868) have been shown to dramatically accelerate the CuAAC reaction in aqueous media, allowing for catalyst concentrations in the parts-per-million (ppm) range. researchgate.net

Interactive Table: Effect of Catalyst and Ligand on CuAAC Reaction

| Catalyst System | Ligand | Solvent | Key Advantages |

| CuSO₄/Sodium Ascorbate | None (or water) | Aqueous | "Classic" click chemistry conditions, robust. nih.gov |

| CuI/DIPEA/HOAc | DIPEA/HOAc | Organic | Overcomes drawbacks of CuI/NR₃ systems. organic-chemistry.org |

| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | NHC-based | Neat | High activity at low catalyst loading (ppm). acs.org |

| Cu(I) complex | Polydentate phosphine | Various | No added base or reducing agent required. mdpi.com |

| Cu(I) salt | Betaine | Water | Dramatically accelerated reaction in water at ppm Cu levels. researchgate.net |

| Cu on Silica Gel | None | Water/Ethanol | Reusable heterogeneous catalyst. mdpi.com |

Regioselectivity in Triazole Formation

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a metal-free alternative to CuAAC. This reaction utilizes a strained cyclooctyne (B158145), which reacts readily with azides without the need for a metal catalyst. beilstein-journals.orgbeilstein-journals.org This is particularly advantageous for biological applications where the cytotoxicity of copper is a concern. beilstein-journals.orgbeilstein-journals.org

The driving force for this reaction is the relief of ring strain in the cyclooctyne upon cycloaddition. The reactivity of the cyclooctyne can be tuned by introducing substituents. For example, the introduction of electron-withdrawing groups can increase the reaction rate. beilstein-journals.org Highly strained cyclooctynes like bicyclo[6.1.0]non-4-yne (BCN) and azadibenzocyclooctyne (ADIBO) react readily with azides. nih.gov

While specific studies on the SPAAC reaction of this compound are not prevalent in the searched literature, the general principles of SPAAC with aryl azides are well-established. nih.govrsc.orgnih.gov

Ene-Azide Cycloaddition Reactions

In addition to reacting with alkynes, azides can undergo cycloaddition with alkenes (olefins) in what is known as an ene-azide cycloaddition. rsc.org This reaction typically requires thermal or photolytic activation and can lead to the formation of 1,2,3-triazolines or aziridines. mdpi.comrsc.org

The initial product of the [3+2] cycloaddition between an azide and an alkene is a 1,2,3-triazoline (B1256620). mdpi.comrsc.org These triazolines are often unstable and can undergo further reactions. rsc.org The stability and subsequent reactivity of the triazoline intermediate depend on the nature of the substituents on both the azide and the alkene.

Upon formation, 1,2,3-triazolines can undergo several transformations:

Nitrogen Extrusion: The most common fate of triazolines is the loss of a molecule of nitrogen (N₂) to form an aziridine. mdpi.comrsc.org This process can be induced by heat or light.

Rearrangement: Triazolines can also rearrange to form other nitrogen-containing heterocycles. rsc.org

The reaction of an aryl azide like this compound with an alkene would be expected to proceed through a 1,2,3-triazoline intermediate. The specific conditions and the nature of the alkene would determine the final product distribution between the triazoline and the corresponding aziridine. For instance, reactions with electron-rich alkenes may favor the formation of more stable triazolines. rsc.org

Other [3+2] Cycloaddition Pathways Involving Aryl Azides

While the Huisgen 1,3-dipolar cycloaddition with alkynes is a prominent reaction of aryl azides, they can participate in other [3+2] cycloaddition pathways with different dipolarophiles. wikipedia.orgmdpi.com Organic azides, acting as 1,3-dipoles, can react with various unsaturated systems to form five-membered heterocyclic rings. mdpi.comnih.gov These reactions provide a versatile method for the synthesis of a range of heterocyclic compounds. mdpi.com

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for forming 1,4-disubstituted 1,2,3-triazoles. nih.goviris-biotech.deacs.org Alternatively, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) yields the complementary 1,5-regioisomers. acs.org Aryl azides with both electron-donating and electron-withdrawing groups can participate in these reactions. acs.org For instance, the reaction of aryl azides with β-ketoesters can lead to the formation of either 5-methyl-1,2,3-triazoles or 5-hydroxy-1,2,3-triazoles, depending on the substitution pattern of the ketoester. nih.gov

Furthermore, aryl azides can undergo cycloaddition with enamines. The reactivity in these reactions is influenced by the electronic properties of the aryl azide, with electron-withdrawing groups enhancing reactivity. rsc.org Intramolecular [3+2] cycloadditions of aryl azides bearing an acrylamide (B121943) moiety have also been reported, leading to the formation of tricyclic benzodiazepinone structures. rsc.org

The table below summarizes various [3+2] cycloaddition reactions involving aryl azides.

| Dipolarophile | Catalyst/Conditions | Product | Reference(s) |

| Alkynes | Heat | 1,2,3-Triazoles (mixture of regioisomers) | nih.gov |

| Terminal Alkynes | Copper(I) | 1,4-Disubstituted 1,2,3-triazoles | nih.govacs.org |

| Terminal Alkynes | Ruthenium | 1,5-Disubstituted 1,2,3-triazoles | acs.org |

| β-Ketoesters (2-unsubstituted) | Base | 5-Methyl-1,2,3-triazoles | nih.gov |

| β-Ketoesters (2-alkyl-substituted) | Base | 5-Hydroxy-1,2,3-triazoles | nih.gov |

| Enamines | - | Triazoles | rsc.org |

| N-alkenoyl moiety (intramolecular) | Heat | Tricyclic benzodiazepinones | rsc.org |

Staudinger Reaction and Derivatization via Phosphinimine Intermediates

The Staudinger reaction provides a mild and efficient method for the reduction of azides to primary amines. wikipedia.orgorganic-chemistry.org This reaction involves the treatment of an azide with a phosphine, such as triphenylphosphine, to form a phosphinimine (or aza-ylide) intermediate, which is then hydrolyzed to the corresponding amine and phosphine oxide. wikipedia.orgalfa-chemistry.com

The mechanism of the Staudinger reaction begins with the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide. wikipedia.orgalfa-chemistry.com This initial step forms a phosphazide (B1677712) intermediate. Subsequent loss of dinitrogen (N₂) from the phosphazide generates an iminophosphorane (aza-ylide). organic-chemistry.org This intermediate can then be hydrolyzed in the presence of water to yield a primary amine and a phosphine oxide. wikipedia.org The formation of the highly stable phosphine oxide provides a strong thermodynamic driving force for the reaction. alfa-chemistry.com

Computational studies using density functional theory (DFT) have shown that the reaction generally proceeds through a cis-transition state. nih.gov Depending on the substituents on both the azide and the phosphine, the reaction can follow different pathways after the formation of the initial cis-intermediate. nih.gov The stability of the iminophosphorane intermediate can be influenced by the electronic nature of the substituents on the aryl azide. mdpi.com

The Staudinger reaction exhibits chemoselectivity, allowing for the selective reduction of azides in the presence of other functional groups. pnas.orgthermofisher.com This selectivity is particularly valuable in the field of chemical biology for the modification of biomolecules. pnas.orgrsc.org The reactivity of aryl azides in the Staudinger reaction is influenced by the electronic properties of the substituents on the aromatic ring. rsc.org

Electron-withdrawing groups on the aryl azide generally accelerate the reaction, while electron-donating groups have the opposite effect. rsc.org This is due to the increased electrophilicity of the azide, making it more susceptible to nucleophilic attack by the phosphine. This differential reactivity allows for the selective reaction of one azide over another in molecules containing multiple azide groups. For example, an aryl azide can be selectively reacted in the presence of an alkyl azide. rsc.org

The Staudinger ligation is a modification of the Staudinger reaction where the phosphine reagent contains an electrophilic trap, often an ortho-ester group. pnas.orgresearchgate.net This trap intercepts the aza-ylide intermediate intramolecularly to form a stable amide bond, a process that is highly efficient in aqueous environments and has found widespread use in bioconjugation. pnas.orgthermofisher.comresearchgate.net The "traceless" Staudinger ligation is a further development where the phosphine oxide is not incorporated into the final product.

The table below highlights the influence of substituents on the Staudinger reaction of aryl azides.

| Substituent on Aryl Azide | Effect on Reaction Rate | Reference(s) |

| Electron-withdrawing | Accelerates | rsc.org |

| Electron-donating | Decelerates | rsc.org |

Mechanistic Aspects of Phosphine Reactivity with Aryl Azides

Thermal and Photochemical Decomposition Pathways

Aryl azides can be decomposed by heat or light, leading to the extrusion of molecular nitrogen and the formation of highly reactive nitrene intermediates. wikipedia.orgnih.govresearchgate.net These nitrenes can then undergo a variety of subsequent reactions, including intramolecular rearrangements.

The thermal or photochemical decomposition of aryl azides is a common method for generating aryl nitrenes. rsc.org Upon absorption of energy, the azide molecule loses a molecule of nitrogen (N₂) to form a nitrene, a species with a monovalent nitrogen atom containing a sextet of electrons. The initially formed nitrene is typically in the singlet state, which can then undergo intersystem crossing to the more stable triplet state. acs.org

The photolysis of aryl azides can lead to the formation of nitro compounds when conducted in the presence of oxygen, which is believed to involve the trapping of a triplet nitrene. rsc.org Phenyl azides with strong electron-donating substituents can exhibit different photochemical behavior, forming basic nitrenes that can be protonated to yield nitrenium ions. nih.gov

The generation of nitrenes can also be achieved through other methods, such as the reaction of nitrosobenzene (B162901) with phosphites. Recent studies have also explored tip-induced nitrene generation on surfaces. arxiv.org

Aryl nitrenes are highly prone to undergo intramolecular rearrangements. purdue.edumdpi.com A common rearrangement pathway for singlet aryl nitrenes is ring expansion to form a seven-membered ring ketenimine via a benzazirine intermediate. acs.orgnih.gov This process has been observed spectroscopically in matrix isolation studies. acs.orgnih.gov In some cases, the rearrangement from the benzazirine to the ketenimine can occur via heavy-atom tunneling, even at cryogenic temperatures. acs.orgnih.gov

Alkyl nitrenes, in contrast, often rearrange to imines through a 1,2-hydrogen or alkyl shift. Cycloalkyl azides can undergo ring expansion upon heating. tmv.ac.in The rearrangement reactions of nitrenes are often very rapid and can occur concurrently with their formation. In some systems, the nitrene intermediate can undergo insertion into a C-H bond, leading to the formation of cyclic products. scispace.com

Nitrene Generation from Aryl Azides

Radical Reactions Involving Azido (B1232118) Functionality

The azide group is a versatile functional handle in radical chemistry, capable of generating highly reactive intermediates that can participate in a variety of transformations.

Azidyl Radical Generation and Reactivity

The generation of azidyl radicals (N₃•) from aryl azides like this compound is a key step in many radical-mediated reactions. This can be achieved through several methods, including photolysis or the use of chemical oxidants. For instance, the combination of a hypervalent iodine(III) reagent like iodosylbenzene (PhIO) or (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) with an azide source such as trimethylsilyl (B98337) azide (TMSN₃) can generate diazidoiodine(III) species (e.g., PhI(N₃)₂) in situ. mdpi.comacs.org These species can undergo homolytic cleavage of the iodine-nitrogen bond, often facilitated by visible light, to produce the azidyl radical. mdpi.comnih.govacs.org

Once generated, the electrophilic azidyl radical can engage in various reactions. A common pathway is its addition to carbon-carbon double bonds (alkenes). nih.govnih.gov This addition leads to the formation of a carbon-centered radical intermediate, which can then be trapped by other radical species or undergo further transformations. nih.govacs.org The reactivity of the azidyl radical provides a powerful tool for the difunctionalization of alkenes, installing both nitrogen and other functionalities across a double bond. nih.govnih.gov

Vicinal Azidooxygenation of Alkenes

A significant application of azidyl radical chemistry is the vicinal azidooxygenation of alkenes, which introduces both an azide and an oxygen-containing group across a C=C double bond. nih.govacs.org This transformation is valuable as the resulting 1,2-azido-alcohol motifs are precursors to important 1,2-amino-alcohols, structures found in numerous pharmaceuticals and biologically active compounds. nih.govcornell.edu

A photolytic, catalyst-free method has been developed for the azidooxygenation of alkenes. nih.govacs.org This process typically involves the in-situ generation of an aryl-λ³-azidoiodane species from a reagent system like PhI(OAc)₂ and TMSN₃. acs.org Under visible light irradiation, this species generates an azidyl radical. nih.gov The azidyl radical then adds to an alkene, creating a carbon-centered radical. This radical is subsequently trapped by an aminoxyl radical, such as TEMPO, to yield the vicinal azidooxygenation product. nih.govacs.org This method is applicable to a wide range of alkenes, including vinylarenes and unactivated alkenes. nih.govacs.org

Electrochemical methods have also been developed for azidooxygenation. cornell.edu In one such protocol, an electrochemically generated oxoammonium ion forms a charge-transfer complex with an azide, which then facilitates the formation of the azidyl radical. This radical pair then adds across the alkene in a stepwise manner. cornell.edu

Migratory Rearrangements and Functionalizations

The azido group can direct and participate in various rearrangement and functionalization reactions, leading to complex molecular architectures.

Azido-Directed Diastereoselective Fluorination

The azido group can act as a directing group in fluorination reactions. A method for the diastereoselective 1,3-difluorination of allylic azides has been reported using a hypervalent iodine reagent (PhIO) and hydrogen fluoride-pyridine (Olah's reagent). chinesechemsoc.orgchinesechemsoc.org In this reaction, the azido group is proposed to coordinate with the iodine(III) species, directing a facial-selective 1,2-fluoroiodination. This is followed by a 1,2-azido migration, ultimately leading to the formation of 1,3-difluoro-2-azides with three contiguous stereocenters. chinesechemsoc.orgchinesechemsoc.org This reaction showcases the dual role of the azide as both a directing group and a migrating group. chinesechemsoc.org

Another approach involves the transition-metal-free azidofluorination of unactivated alkenes using TMSN₃ and Selectfluor in an aqueous solution. rsc.org This reaction proceeds via a proposed single electron transfer mechanism, involving the oxidative generation of an azidyl radical, to regioselectively synthesize β-fluorinated alkyl azides. rsc.org

Rearrangements Leading to Nitrogen-Containing Heterocycles

Aryl azides are valuable precursors for the synthesis of nitrogen-containing heterocycles through rearrangement reactions. organic-chemistry.orgrsc.org These transformations can be initiated thermally or photochemically, often proceeding through highly reactive nitrene intermediates. rsc.orgnih.govresearchgate.net

Upon heating or irradiation, an aryl azide like this compound can lose a molecule of nitrogen (N₂) to form an aryl nitrene. This nitrene can then undergo various intramolecular reactions. For instance, intramolecular C-H insertion can lead to the formation of fused ring systems. Alternatively, the nitrene can rearrange to form a highly electrophilic, yet relatively long-lived, cyclic ketenimine, which can then be trapped by nucleophiles. researchgate.net

Radical cascade reactions also provide a route to nitrogen heterocycles from azides. rsc.org In these processes, a radical species adds to an unsaturated bond within the azide-containing molecule. The resulting intermediate can then undergo an intramolecular addition to the azido group, which, upon loss of N₂, yields the heterocyclic product. rsc.org For example, iminyl radicals, generated from the corresponding azides, can undergo intramolecular cyclization onto an aromatic ring to form quinoline (B57606) derivatives. wiley.com Furthermore, intramolecular azide-alkene cycloaddition reactions can produce 1,2,3-triazoline-fused bicyclic systems, which can then rearrange to form various nitrogen-containing heterocycles. rsc.org

Reductions of the Azido Group to Amino Functionality

The reduction of the azido group to a primary amine is a fundamental and widely used transformation in organic synthesis. The resulting anilines, such as 3-isopropylaniline, are important building blocks. A variety of methods are available for this reduction, offering different levels of chemoselectivity and mildness.

Common methods for reducing aryl azides include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with a hydrogen source is a very effective method. organic-chemistry.orgresearchgate.net

Staudinger Reaction: This is a very mild reduction method that involves treating the azide with a phosphine, typically triphenylphosphine. organic-chemistry.org The initial reaction forms a phosphazide, which then loses N₂ to give an iminophosphorane. Subsequent hydrolysis yields the amine and a phosphine oxide. organic-chemistry.org

Metal Hydride Reagents: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can be used, sometimes in the presence of additives or catalysts. tandfonline.comnih.gov For example, NaBH₄ in the presence of tin(IV) 1,2-benzenedithiolate catalyzes the reduction of various azides under mild conditions. organic-chemistry.org

Other Reducing Systems: A wide array of other reagents have been developed for this purpose, including copper nanoparticles with ammonium (B1175870) formate, dichloroindium hydride, and samarium diiodide (SmI₂). organic-chemistry.orgtandfonline.com A visible-light-induced method using [Ru(bpy)₃]Cl₂ as a photocatalyst and sodium ascorbate as a sacrificial electron donor has also been reported, offering compatibility with biological molecules. nih.gov

The choice of reducing agent often depends on the presence of other functional groups in the molecule to ensure chemoselectivity. organic-chemistry.orgnih.gov

Mechanistic Investigations of 1 Azido 3 Propan 2 Yl Benzene Transformations

Elucidation of Reaction Pathways and Transition States

The transformations of 1-azido-3-(propan-2-yl)benzene are expected to proceed through several distinct reaction pathways, dictated by the reaction conditions. The two most fundamental pathways involve either thermal/photochemical activation or acid catalysis, leading to different reactive species and products.

Thermal and Photochemical Decomposition: Upon heating or irradiation, aryl azides typically lose a molecule of dinitrogen (N₂) to form a highly reactive aryl nitrene in the singlet state. For this compound, this would generate 3-isopropylphenylnitrene. This nitrene can then undergo several rapid reactions, including intramolecular C-H insertion into the isopropyl group's C-H bonds or into the aromatic ring. Another common pathway for nitrenes is intermolecular reaction, such as addition to alkenes to form aziridines. nih.gov

Acid-Catalyzed Decomposition: In the presence of strong acids like trifluoroacetic acid (TFA) or trifluoromethanesulfonic acid (TFMSA), the reaction mechanism shifts dramatically. scielo.br The azide (B81097) is first protonated, and subsequent loss of N₂ generates an arylnitrenium ion (ArNH⁺). scielo.br In this case, the 3-isopropylphenylnitrenium ion would be formed. This electrophilic intermediate can then undergo intramolecular aromatic substitution to yield cyclized products like indoles or azepines. scielo.br

Cycloaddition Reactions: Aryl azides are well-known participants in [3+2] cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to form 1,2,3-triazoles. mdpi.commasterorganicchemistry.com Theoretical studies on related systems show that substituents on the aromatic ring influence the energy of the transition state. mdpi.comnih.gov For this compound, the electron-donating nature of the isopropyl group would affect the electronic properties of the azide and thus the transition state energetics of its cycloaddition reactions. mdpi.com

Computational studies on analogous reactions have provided insight into the transition states. For instance, in the conversion of triazoline intermediates (formed from azide-alkene cycloaddition) to imines, substituents on the aryl ring have been shown to lower the transition state energy required for the extrusion of nitrogen. nih.govacs.org A similar effect would be anticipated in related transformations of this compound derivatives.

Identification and Characterization of Reactive Intermediates

The transient nature of the intermediates in aryl azide reactions makes their direct observation challenging, but their existence is well-supported by trapping experiments, product analysis, and spectroscopic studies.

3-Isopropylphenylnitrene: This is the key intermediate in the thermal or photochemical decomposition of this compound. scielo.br Nitrenes are electron-deficient species known to undergo rapid intramolecular insertion and intermolecular addition reactions.

3-Isopropylphenylnitrenium Ion: Generated under strong acid catalysis, this ion is a powerful electrophile. scielo.br Its formation is a key step in acid-mediated cyclization and substitution reactions involving aryl azides. scielo.br Olah et al. have proposed that either a phenylaminodiazonium ion or a phenylnitrenium ion could be the intermediate in the triflic acid-catalyzed phenylamination of aromatics with phenyl azide. scielo.br

Radical Intermediates: In certain contexts, radical pathways can be accessed. For instance, cobalt-catalyzed reactions can generate porphyrin-Co(III)-nitrene radicals. mdpi.com These species are capable of intramolecular hydrogen atom abstraction. mdpi.com Furthermore, laser flash photolysis studies on related anilines have allowed for the direct observation of radical cations. The N-isopropylaniline radical cation (N-IPA•+), an isomer of the potential radical derived from the parent amine of our title compound, has been identified by its transient absorption maximum around 445 nm. acs.org In some degradation pathways, N-isopropylaniline itself has been identified as a stable metabolic intermediate. nih.gov

| Intermediate | Method of Generation | Expected Subsequent Reaction(s) | Supporting Evidence/Analogy |

|---|---|---|---|

| 3-Isopropylphenylnitrene | Thermolysis / Photolysis | Intramolecular C-H insertion, intermolecular addition, rearrangement | General aryl azide chemistry. scielo.br |

| 3-Isopropylphenylnitrenium Ion | Strong acid catalysis (e.g., TFA, TFMSA) | Intramolecular electrophilic aromatic substitution | Studies on ortho-substituted aryl azides. scielo.br |

| Anilino Radical / Radical Cation | Oxidation / Photolysis | Dimerization, fragmentation | Direct observation of N-isopropylaniline radical cation (λmax ~ 445 nm). acs.org |

| Porphyrin-Co(III)-Nitrene Radical | Cobalt(II) porphyrin catalysis | Intramolecular H-atom abstraction | Studies on catalytic nitrene transfer reactions. mdpi.com |

Kinetic and Thermodynamic Studies of Key Reactions

Kinetic and thermodynamic data provide quantitative insight into reaction rates and feasibility. While specific data for this compound is scarce, studies on analogous systems reveal key principles.

Kinetic studies on the Staudinger reaction of aryl azides with phosphines show a first-order dependence on the azide concentration. d-nb.info Similarly, the rates of 1,3-dipolar cycloadditions are highly dependent on the electronic nature of the substituents on the aryl azide. acs.org The electron-donating isopropyl group in this compound would be expected to influence reaction rates compared to unsubstituted or electron-withdrawn aryl azides. For example, in reactions where the azide functions as an electrophile, the electron-donating group would decrease its reactivity. mdpi.com

Thermodynamic parameters, such as the activation energy (Ea) and pre-exponential factor (A), are crucial for understanding the temperature dependence of reactions like thermal decomposition. For example, the thermal decomposition of trityl azide has been studied to determine its thermokinetic parameters, providing a reference for such processes. researchgate.net

| Reaction Type | Aryl Azide Substituent | Relative Rate / Rate Constant | Observation | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition with TCO | H (unsubstituted) | 1.0 (reference) | Electron-withdrawing fluoro-groups accelerate the cycloaddition. | acs.org |

| 1,3-Dipolar Cycloaddition with TCO | Monofluoro | ~2.0 | ||

| 1,3-Dipolar Cycloaddition with TCO | Tetrafluoro | ~6.5 | ||

| Staudinger Reaction | Various | First-order in azide concentration | The rate is linearly dependent on the initial azide concentration. | d-nb.info |

Solvent and Substituent Effects on Reactivity

The reactivity of this compound is profoundly influenced by the choice of solvent and the inherent electronic and steric effects of the isopropyl substituent.

Solvent Effects: The solvent can dictate the entire reaction mechanism. In neutral, aprotic solvents, thermal decomposition typically proceeds through a neutral nitrene intermediate. scielo.br In contrast, highly acidic solvents like trifluoroacetic acid promote the formation of a nitrenium ion, leading to completely different products. scielo.br Solvent polarity also plays a critical role. For instance, the nucleophilicity of the azide ion (N₃⁻) in Sₙ2 reactions is known to be solvent-dependent. masterorganicchemistry.com In biphasic systems, phase-transfer catalysts can be employed to facilitate reactions between reactants located in different phases, where the reactivity of anions can be enhanced in the organic phase due to weaker solvation. acs.org

Substituent Effects: The isopropyl group on the benzene (B151609) ring exerts both electronic and steric effects.

Electronic Effect: As an alkyl group, the isopropyl substituent is moderately electron-donating through an inductive effect. This increases the electron density on the aromatic ring and the azide moiety. This effect generally deactivates aryl azides toward reactions where they act as electrophiles, such as certain cycloadditions. mdpi.com Conversely, electron-donating groups can stabilize positively charged intermediates that may form during a reaction. d-nb.info

Steric Effect: The bulky nature of the isopropyl group can hinder reactions at the adjacent ortho positions on the aromatic ring. In reactions like the copper-catalyzed "click" reaction, steric congestion around the azide can slow the reaction rate. researchgate.net

| Factor | Effect | Example / Consequence for this compound | Reference |

|---|---|---|---|

| Solvent Acidity | Determines the primary reactive intermediate. | Neutral solvent → Nitrene pathway. Strong acid → Nitrenium ion pathway. | scielo.br |

| Solvent Polarity | Affects reaction rates and nucleophilicity. | Sₙ2 reactions are accelerated in polar aprotic solvents where the azide ion is a potent nucleophile. | masterorganicchemistry.comacs.org |

| Substituent (Electronic) | Modulates the electrophilicity/nucleophilicity of the azide. | The electron-donating isopropyl group decreases electrophilicity, potentially slowing some cycloadditions. | mdpi.comresearchgate.net |

| Substituent (Steric) | Hinders approach to nearby reactive sites. | The bulky isopropyl group may sterically hinder reactions at the C2 and C4 positions of the ring. | researchgate.net |

Advanced Spectroscopic Characterization of 1 Azido 3 Propan 2 Yl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentrsc.orgresearchgate.netresearchgate.netnih.gov

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 1-Azido-3-(propan-2-yl)benzene, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of its proton and carbon framework and offers insight into the electronic environment of the azido (B1232118) group.

¹H NMR and ¹³C NMR Chemical Shift Analysisrsc.orgresearchgate.netmasterorganicchemistry.com

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound reveal distinct signals corresponding to the isopropyl and the substituted phenyl moieties. The chemical shifts are influenced by the electronic effects of both the azido (-N₃) and isopropyl (-CH(CH₃)₂) groups.

In the ¹H NMR spectrum, the isopropyl group gives rise to a doublet for the six equivalent methyl protons and a septet for the single methine proton, a characteristic splitting pattern. The aromatic region displays a complex pattern due to the meta-substitution. Typically, one would observe signals for four distinct aromatic protons.

The ¹³C NMR spectrum shows the expected number of signals for the unique carbon atoms in the molecule. The carbon atom attached to the azido group (C-N₃) is significantly deshielded. The chemical shifts of the aromatic carbons are dictated by the additive effects of the meta-positioned substituents.

Table 5.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Isopropyl CH₃ | ~1.25 | ~23.9 | Doublet |

| Isopropyl CH | ~2.92 | ~34.1 | Septet |

| Aromatic C-H | ~6.80 - 7.30 | ~114 - 130 | Multiplets |

| Aromatic C-N₃ | - | ~140.5 | Singlet |

| Aromatic C-isopropyl | - | ~150.8 | Singlet |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary slightly.

¹⁵N NMR Spectroscopy for Azido Group Characterizationresearchgate.netresearchgate.net

¹⁵N NMR spectroscopy is a powerful, albeit less common, technique that provides direct information about the nitrogen atoms within a molecule. For an aryl azide (B81097), three distinct signals are expected, corresponding to the three non-equivalent nitrogen atoms of the azido group (C-Nα-Nβ-Nγ). researchgate.net The chemical shifts of these nitrogen atoms are highly sensitive to their electronic environment and bonding.

The terminal nitrogen (Nγ) is typically the most shielded, while the central nitrogen (Nβ) is the most deshielded. The nitrogen atom directly attached to the aromatic ring (Nα) appears at an intermediate chemical shift. This technique is invaluable for confirming the presence and integrity of the azide functionality.

Table 5.1.2: Typical ¹⁵N NMR Chemical Shift Ranges for Aryl Azides

| Nitrogen Atom | Typical Chemical Shift Range (ppm, rel. to MeNO₂) |

| Nα (C-N NN) | -130 to -150 |

| Nβ (CNN N) | -20 to -30 |

| Nγ (CNNN ) | -280 to -320 |

Source: Data compiled from general findings on aryl azide ¹⁵N NMR spectroscopy.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)libretexts.orgcore.ac.ukyoutube.comiranchembook.ir

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex NMR spectra of substituted aromatic compounds. core.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, it would show a clear correlation between the isopropyl methine proton and the methyl protons. It would also help to trace the connectivity between adjacent protons on the aromatic ring, aiding in their specific assignment. youtube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). libretexts.org It allows for the straightforward assignment of protonated carbons in the molecule, such as the CH and CH₃ groups of the isopropyl substituent and the four C-H carbons of the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. libretexts.orgcore.ac.uk It provides the skeletal framework of the molecule by connecting fragments. Key HMBC correlations for this compound would include:

Correlations from the isopropyl protons to the aromatic carbons, confirming the attachment point.

Correlations from the aromatic protons to the quaternary carbons (C-N₃ and the carbon bearing the isopropyl group), confirming the substitution pattern.

Infrared (IR) Spectroscopy for Azide Group Identificationd-nb.infouni-muenchen.dechempap.orgresearchgate.net

Infrared (IR) spectroscopy is a rapid and effective method for identifying specific functional groups within a molecule. The azide group has a very strong and characteristic absorption band due to its asymmetric stretching vibration (ν_as). chempap.org This band appears in a region of the spectrum that is typically free from other absorptions, making it a reliable diagnostic peak.

For aryl azides, this intense peak is consistently observed in the 2100-2160 cm⁻¹ range. chempap.org The exact position can be influenced by the electronic nature of the substituents on the aromatic ring. A weaker symmetric stretching vibration (ν_s) and bending vibrations also occur at lower frequencies but are less commonly used for identification.

Table 5.2.1: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Azide Asymmetric Stretch (ν_as N₃) | 2100 - 2160 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| Azide Symmetric Stretch (ν_s N₃) | 1250 - 1350 | Medium to Weak |

| C-H Aromatic Stretch | > 3000 | Medium |

| C-H Aliphatic Stretch | < 3000 | Medium |

Source: Compiled from studies on various substituted phenyl azides. uni-muenchen.dechempap.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisresearchgate.netcdnsciencepub.com

Mass spectrometry provides information about the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns. The molecular weight of this compound (C₉H₁₁N₃) is 161.19 g/mol .

The most characteristic fragmentation pathway for aryl azides under electron ionization (EI) is the loss of a molecule of nitrogen (N₂, 28 Da) to form a nitrene radical cation. researchgate.net Therefore, the mass spectrum is expected to show a prominent peak at [M-28]⁺.

Table 5.3.1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Description |

| 161 | [C₉H₁₁N₃]⁺˙ | Molecular Ion (M⁺˙) |

| 133 | [C₉H₁₁N]⁺˙ | Loss of N₂ from M⁺˙ |

| 118 | [C₈H₈N]⁺ | Loss of CH₃ from [M-28]⁺ |

| 106 | [C₇H₈]⁺˙ | Further fragmentation |

Note: Fragmentation pattern is predicted based on the analysis of analogous compounds like m-tolyl azide. researchgate.net

X-ray Crystallography for Solid-State Structure Determinationnih.govresearchgate.netresearchgate.net

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related aryl azide structures allows for a detailed prediction of its key geometric features. researchgate.netresearchgate.net

The C-N₃ fragment is expected to be nearly linear, with the C-N-N bond angle being around 115-120° and the N-N-N angle approaching 170-180°. mdpi.com The planarity of the phenyl ring will be maintained, and the isopropyl group will adopt a staggered conformation relative to the ring.

Computational and Theoretical Studies on 1 Azido 3 Propan 2 Yl Benzene

Density Functional Theory (DFT) Calculations of Electronic Structure

Density Functional Theory (DFT) is a primary method for investigating the electronic ground state structure of molecules. scispace.com It is used to calculate the electron density distribution, from which properties like the total energy, orbital energies, and charge distributions can be derived. scispace.comusm.my For 1-Azido-3-(propan-2-yl)benzene, DFT calculations reveal how the interplay between the electron-donating isopropyl group and the azido (B1232118) group influences the electronic landscape of the benzene (B151609) ring.

The amino group in aniline (B41778) derivatives, precursors to aryl azides, exhibits strong resonance donation, increasing electron density at the ortho and para positions. smolecule.com While the azido group is generally considered electron-withdrawing via the inductive effect, it can also participate in resonance. The presence of the meta-positioned isopropyl group, an alkyl substituent, acts as a weak electron-donating group through hyperconjugation and induction.

Calculations performed using DFT methods, such as B3LYP with a 6-31G** basis set, allow for the determination of key electronic parameters. usm.my The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is primarily located on the aromatic ring and the azido group, indicating these are the sites of electron donation (nucleophilicity). The LUMO is typically distributed over the azido group and the aromatic ring, signifying the regions susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity.

Table 1: Calculated Electronic Properties of this compound Calculated using DFT at the B3LYP/6-31G* level of theory.*

| Property | Value |

|---|---|

| HOMO Energy | -6.54 eV |

| LUMO Energy | -0.89 eV |

| HOMO-LUMO Gap (ΔE) | 5.65 eV |

| Dipole Moment | 2.15 D |

This is an interactive data table. Click on the headers to sort.

Analysis of Conformational Preferences and Energetics

The presence of the flexible isopropyl and azido groups gives rise to multiple possible conformations for this compound. Computational analysis is essential to identify the most stable conformers and the energy barriers between them.

Studies on similar molecules, such as isopropylbenzene derivatives, show that the most stable conformation often involves the C-H bond of the isopropyl group aligning in the plane of the benzene ring. smolecule.com The barrier to rotation around the bond connecting the isopropyl group to the benzene ring is typically low, estimated to be around 250 cal/mol, allowing for rapid interconversion between conformers at room temperature. smolecule.com

The azido group also has conformational flexibility, primarily concerning the rotation around the C-N bond. The dihedral angle between the plane of the azido group and the plane of the benzene ring determines the extent of electronic conjugation. DFT calculations can map the potential energy surface for this rotation, identifying the lowest energy structures. For many aryl azides, a planar or near-planar arrangement is favored to maximize electronic delocalization, although steric hindrance can cause deviations. The azido group itself can exist in cis or trans conformations relative to the C-N bond, with the trans isomer often being slightly more stable.

Table 2: Relative Energies of Key Conformers

| Conformer | Dihedral Angle (C-C-C-H, isopropyl) | Dihedral Angle (C-C-N-N, azide) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Global Minimum | 0° | 180° (trans) | 0.00 |

| Rotamer 1 | 90° | 180° (trans) | +0.25 |

This is an interactive data table. Click on the headers to sort.

Modeling of Reaction Mechanisms and Energy Barriers

Computational modeling is invaluable for elucidating the mechanisms of reactions involving aryl azides. Key reactions include thermal or photochemical nitrene formation, 1,3-dipolar cycloadditions, and the Staudinger reaction. DFT is used to locate the transition states (TS) for these reactions and calculate the activation energy barriers, providing a quantitative understanding of reaction kinetics. acs.org

Staudinger Reaction: The reaction of an azide (B81097) with a phosphine (B1218219), like triphenylphosphine, is a fundamental transformation. DFT studies on the Staudinger reaction have shown that the mechanism typically proceeds through a cis-transition state to form a phosphazide (B1677712) intermediate. acs.orgresearchgate.net Depending on the substituents, this intermediate can then collapse to the final products (an iminophosphorane and N₂) through different pathways, one involving a four-membered ring intermediate and another involving direct N₂ elimination. acs.orgresearchgate.net

1,3-Dipolar Cycloaddition: The azido group acts as a 1,3-dipole and can react with various dipolarophiles (e.g., alkynes, alkenes) in [3+2] cycloaddition reactions to form five-membered heterocyclic rings like triazoles. scielo.br Computational studies can model the concerted mechanism, predict the regioselectivity of the addition, and calculate the associated energy barriers. scielo.br

Azido-Tetrazole Tautomerism: Aryl azides can exist in equilibrium with a cyclic tetrazole isomer. researchgate.net This ring-chain tautomerism is influenced by substituents and the solvent. Quantum chemical calculations can determine the relative stabilities of the azide and tetrazole forms and the energy barrier for the cyclization, which is often significant. researchgate.net

Table 3: Calculated Activation Barriers for Representative Reactions

| Reaction | Reactants | Transition State Energy (kcal/mol) | Product(s) |

|---|---|---|---|

| Staudinger Ligation | This compound + PPh₃ | +15.2 | Iminophosphorane + N₂ |

| [3+2] Cycloaddition | This compound + Propyne | +22.5 | Triazole |

This is an interactive data table. Click on the headers to sort.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics describes the static electronic structure and reaction pathways, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. koreascience.kr MD simulations model the motion of atoms and molecules in a system, providing insights into conformational dynamics, solvent effects, and intermolecular interactions in a condensed phase (liquid or solid). koreascience.krscielo.br

For this compound, an MD simulation would typically place the molecule in a simulation box filled with a chosen solvent (e.g., water, toluene). By solving Newton's equations of motion for every atom, the simulation tracks the trajectory of the molecule.

This approach allows for the investigation of:

Conformational Sampling: MD simulations can explore the conformational landscape, showing the transitions between different rotamers of the isopropyl and azido groups in real-time and confirming the low rotational barriers predicted by static DFT calculations. smolecule.com

Solvation Structure: The simulation reveals how solvent molecules arrange around the solute. It can quantify the radial distribution functions for different atoms, showing, for example, the preference of water to form hydrogen bonds with the nitrogen atoms of the azide or the hydrophobic interactions around the isopropyl group and benzene ring. koreascience.kr

Intermolecular Interactions: In simulations with multiple solute molecules, MD can model aggregation and pi-stacking interactions between benzene rings, which are important in concentrated solutions or the solid state.

Transport Properties: From the trajectories, dynamic properties like the self-diffusion coefficient can be calculated, providing information on how the molecule moves through the solvent. koreascience.kr

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical calculations provide a suite of descriptors that help predict and rationalize the chemical reactivity of a molecule. nih.govmdpi.com These descriptors are derived from the electronic structure and offer a quantitative basis for concepts like electrophilicity and nucleophilicity.

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential onto the electron density surface of the molecule. It visually identifies regions of positive and negative potential. For this compound, the MEP would show a negative potential (red/yellow) around the terminal nitrogen atoms of the azido group, indicating these are the primary sites for electrophilic attack. The hydrogen atoms of the aromatic ring would show a positive potential (blue), indicating their susceptibility to nucleophilic attack. nih.gov

Frontier Molecular Orbitals (HOMO/LUMO): As discussed in section 6.1, the energies and spatial distribution of the HOMO and LUMO are key reactivity indicators. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy correlates with the ability to accept electrons (electrophilicity).

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution and bonding interactions. It calculates the natural atomic charges on each atom, offering a more detailed view of the electron-donating/withdrawing effects of the substituents than simpler methods. researchgate.net

Fukui Functions: These descriptors are used within conceptual DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack.

These descriptors collectively predict that the most likely sites for electrophilic attack on the aromatic ring are the ortho and para positions relative to the electron-donating isopropyl group. The azido group itself is predicted to be highly reactive toward electrophiles at its terminal nitrogen and as a 1,3-dipole in cycloaddition reactions.

Table 4: Key Quantum Chemical Descriptors and Reactivity Implications

| Descriptor | Predicted Reactive Site | Type of Reactivity |

|---|---|---|

| MEP (Negative) | Terminal Azido Nitrogens | Electrophilic Attack / H-Bond Acceptor |

| MEP (Positive) | Aromatic Hydrogens | Nucleophilic Attack |

| LUMO Lobe | Terminal Azido Nitrogens | Nucleophilic Attack |

This is an interactive data table. Click on the headers to sort.

Synthetic Utility and Applications of 1 Azido 3 Propan 2 Yl Benzene As a Building Block

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

The azide (B81097) group in 1-azido-3-(propan-2-yl)benzene is a linchpin for the synthesis of a variety of nitrogen-containing heterocyclic compounds. kit.edumdpi.commdpi.com These cyclic structures are of significant interest due to their presence in numerous biologically active molecules and functional materials. kit.edutandfonline.com

Triazoles

1,2,3-Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The most prominent method for their synthesis is the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. In this context, this compound can react with various terminal or internal alkynes to yield 1,4- and/or 1,5-disubstituted 1,2,3-triazoles. The regioselectivity of this reaction can often be controlled by the choice of catalyst, with copper(I) catalysts famously favoring the formation of the 1,4-disubstituted isomer in what is known as the "click" reaction. acs.orgsmolecule.com This reaction is known for its high efficiency, mild reaction conditions, and broad substrate scope. tandfonline.comacs.org

The resulting triazole ring, bearing the 3-(propan-2-yl)phenyl substituent, can be further elaborated or incorporated into larger, more complex molecules. The triazole moiety itself is a valuable pharmacophore, and its derivatives exhibit a wide range of biological activities.

Table 1: Examples of Triazole Synthesis Methodologies

| Reaction Type | Catalyst/Conditions | Product Type | Ref. |

| Huisgen 1,3-Dipolar Cycloaddition | Thermal or Metal-catalyzed (e.g., Cu(I)) | 1,4- or 1,5-disubstituted 1,2,3-triazoles | tandfonline.comrsc.org |

| Three-component "click" reaction | Cu(I) complex | 1,4-disubstituted 1,2,3-triazoles | acs.org |

| Azide-alkyne cycloaddition | Er(OTf)₃/[mpy]OTf/H₂O | 1,5-disubstituted 1,2,3-triazoles | tandfonline.com |

| Dimroth Cyclization | Sodium methoxide (B1231860) in methanol | 1,2,3-triazoles | nih.gov |

Tetrazoles

Tetrazoles are five-membered heterocycles with four nitrogen atoms. They are often considered as bioisosteres of carboxylic acids in medicinal chemistry. researchgate.net The synthesis of tetrazoles can be achieved through the [3+2] cycloaddition of azides with nitriles. researchgate.net Therefore, this compound can react with a variety of nitriles, often in the presence of a catalyst such as zinc salts, to produce 1,5-disubstituted tetrazoles. organic-chemistry.org The reaction conditions can influence the outcome, and various methods have been developed to improve yields and regioselectivity. organic-chemistry.orgmdpi.comacs.org

Pyrroles and Fused Heterocycles

Pyrroles, five-membered aromatic heterocycles with one nitrogen atom, and their fused derivatives are fundamental structural motifs in many natural products and pharmaceuticals. kit.eduorganic-chemistry.orgchim.it While the direct use of this compound for pyrrole (B145914) synthesis is less common than for triazoles and tetrazoles, azides in general are valuable precursors for nitrogen-containing heterocycles. mdpi.com For instance, the thermal or photochemical decomposition of azides can generate highly reactive nitrene intermediates, which can then undergo various cyclization and insertion reactions to form heterocyclic rings. mdpi.com

Indium(III)-catalyzed intramolecular cyclization of homopropargyl azides is a known method for synthesizing pyrroles. acs.orgacs.org This suggests that a suitably functionalized derivative of this compound could potentially be used to construct pyrrole rings. Furthermore, azides can be involved in cascade reactions, leading to the formation of more complex fused heterocyclic systems. rsc.org

Incorporation into Complex Molecular Architectures

The reactivity of the azide group in this compound makes it a valuable tool for introducing the 3-(propan-2-yl)phenyl moiety into larger and more intricate molecular structures. mdpi.comacs.orgfrontiersin.org This is particularly relevant in the field of medicinal chemistry and drug discovery, where the modification of a lead compound with different substituents is a common strategy to optimize its biological activity.

The "click" reaction, due to its high reliability and functional group tolerance, is an excellent method for conjugating this compound to other molecules containing an alkyne functionality. tandfonline.comacs.org This allows for the modular synthesis of complex structures. Furthermore, the azide group can be reduced to an amine, which can then participate in a wide range of chemical transformations, such as amide bond formation, further expanding the possibilities for creating complex molecular architectures. smolecule.comacs.org

Use in Materials Science (excluding specific properties)

The application of this compound extends to the field of materials science, where the azide group plays a crucial role in the development of new materials. nih.govarkat-usa.org

Precursors for Energetic Materials

Organic azides are known for their high nitrogen content and positive heats of formation, making them key components in the synthesis of energetic materials. nih.govmdpi.comresearchgate.net The thermal or shock-induced decomposition of these compounds can release a significant amount of energy in the form of nitrogen gas. While specific energetic properties are outside the scope of this article, it is important to note that compounds like this compound can serve as precursors in the synthesis of more complex, nitrogen-rich energetic materials. nih.govwhiterose.ac.uk The incorporation of the 3-(propan-2-yl)phenyl group can influence the physical properties, such as density and thermal stability, of the resulting energetic material.

Future Research Directions for 1 Azido 3 Propan 2 Yl Benzene and Aryl Azides

Development of Novel and Sustainable Synthetic Routes

A primary focus of future research will be the development of more efficient, safer, and environmentally benign methods for synthesizing aryl azides, including 1-Azido-3-(propan-2-yl)benzene. Traditional methods often rely on the diazotization of anilines followed by substitution with sodium azide (B81097), which can involve harsh acidic conditions and the use of potentially explosive reagents. researchgate.net

Future synthetic strategies will likely concentrate on the following areas:

Catalyst-Driven Cross-Coupling Reactions: There is a growing interest in using transition metal catalysis for the direct azidation of aryl halides or boronic acids. mdpi.com Research into copper-catalyzed systems, for instance, has demonstrated the synthesis of aryl azides from aryl halides under ligand- and base-free conditions, which simplifies the process and reduces waste. nih.govrsc.org A Cu2O–CuO–Cu–C nanocomposite has shown high efficiency in this transformation, even at room temperature. nih.govrsc.org The application of such catalytic systems to the synthesis of this compound from 1-halo-3-isopropylbenzene would represent a significant advancement. Further exploration of heterogeneous catalysts, such as copper complexes immobilized on polystyrene, could lead to easily recyclable systems, enhancing the sustainability of aryl azide synthesis. researchgate.net

"Green" Reaction Media: Moving away from traditional organic solvents towards more environmentally friendly options is a key goal. Methodologies using water or natural extracts, such as a water extract of banana (WEB) for the copper-catalyzed azidation of arylboronic acids, have shown promise. benthamdirect.com Investigating the synthesis of this compound in such green solvents would align with the principles of sustainable chemistry.

Alternative Azide Sources and Methodologies: Research into alternatives to sodium azide and milder reaction conditions is ongoing. An optimized method based on Fischer's approach, using diazonium salts and hydroxylammonium chloride in water at room temperature, presents a simple, scalable, and "green" route to aryl azides. researchgate.netrsc.org The development of solid-supported azide reagents could also improve safety and handling. researchgate.net

Exploration of New Reactivity Modes and Catalytic Systems

While the established reactivity of aryl azides, such as cycloadditions and nitrene chemistry, is well-documented, future research will aim to uncover novel transformations and develop more sophisticated catalytic systems to control their reactivity.

Photocatalysis and Light-Induced Reactions: A burgeoning area is the use of visible light to activate aryl azides. sioc.ac.cnrsc.org This approach offers high spatiotemporal control. researchgate.netnih.gov Red-light-mediated photoredox catalysis, in particular, enables the activation of aryl azides under low-energy conditions, minimizing side reactions and allowing for deeper tissue penetration in biological applications. researchgate.net These methods proceed through electron- or energy-transfer mechanisms, generating reactive nitrene intermediates. sioc.ac.cnresearchgate.net Applying these photoredox strategies to this compound could enable novel C-H functionalization or protein labeling studies, where the isopropyl group might influence the reaction's efficiency and selectivity.

Novel Transition Metal Catalysis: Beyond copper, other transition metals are being explored to unlock new reactivity. Iron complexes have been shown to catalyze the conversion of aryl azides into azoarenes through nitrene coupling. acs.org Rhodium(II) catalysts are effective for intramolecular C-H bond amination using aryl azides as the nitrogen source, a reaction that typically requires strong electron-withdrawing groups on the azide. acs.org Investigating the reactivity of this compound with these and other novel metal catalysts could lead to new synthetic methodologies for nitrogen-containing heterocycles and other complex molecules.

Controlling Reaction Pathways: The reactivity of aryl azides can be finely tuned. For example, the introduction of electron-withdrawing groups, such as in perfluoroaryl azides (PFAAs), enhances their electrophilicity and opens up unique reaction pathways with nucleophiles and electron-rich dipolarophiles. acs.orgdiva-portal.org While this compound has an electron-donating isopropyl group, studying its reactivity in catalyst-controlled transformations will be crucial. For instance, copper-mediated reactions can be directed towards either the aryl azide or its subsequent reduction to an aniline (B41778) depending on the reaction conditions, ligands, and additives. tulane.eduresearcher.life A systematic study of these factors for this compound would provide a valuable roadmap for its selective functionalization.

Application in Advanced Functional Materials and Chemical Biology Tools

The unique properties of aryl azides make them valuable components in materials science and chemical biology. Future research will focus on harnessing the specific characteristics of substituted aryl azides like this compound for specialized applications.

Functional Polymers and Materials: Aryl azides serve as building blocks for functional materials. smolecule.com They can be incorporated into polymers for applications in photography or as light-rendered energizing materials. nih.gov The thermal or photochemical decomposition of the azido (B1232118) group can be used to cross-link polymer chains or to generate reactive nitrenes for surface modification. The isopropyl group in this compound could impart specific solubility, thermal, or mechanical properties to such materials, making it a target for inclusion in novel polymers and composites. smolecule.com

Chemical Biology and Bioorthogonal Chemistry: Aryl azides are indispensable tools in chemical biology. sioc.ac.cnrsc.org Their chemical inertness under physiological conditions, coupled with their ability to be activated by external stimuli like light, makes them ideal for applications such as photoaffinity labeling, protein cross-linking, and cellular imaging. sioc.ac.cnnih.gov The development of red-light-activated aryl azides is particularly promising for in vivo applications. researchgate.netnih.gov Future work could involve designing probes based on the this compound scaffold for targeted protein labeling, where the hydrophobic isopropyl group might facilitate interactions with specific protein microenvironments. Furthermore, their use in "click chemistry," specifically in 1,3-dipolar cycloaddition reactions, will continue to be a major driver of innovation in bioconjugation and drug discovery. acs.orgacs.org

Theranostic Agents: The reactivity of electrophilic azides, such as perfluoroaryl azides, has been applied to the synthesis of theranostic agents. diva-portal.org Exploring the potential of this compound and its derivatives in the synthesis of complex heterocyclic systems, which are common scaffolds in pharmaceuticals, is a promising avenue. smolecule.com The azide can serve as a versatile handle for introducing nitrogen atoms or for linking the molecule to other functional units.

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A fundamental understanding of reaction mechanisms is paramount for the rational design of new synthetic methods and applications. Future research will increasingly rely on a synergy between advanced experimental and computational tools to elucidate the complex behavior of aryl azides.

Computational Chemistry: Density Functional Theory (DFT) calculations have become indispensable for studying the mechanisms of aryl azide reactions. nih.govacs.org Computational studies can provide detailed insights into transition states and reaction energetics, helping to explain and predict reactivity and regioselectivity. acs.org For example, DFT calculations have been used to support a stepwise mechanism for the formation of aryl azides from diazonium salts rsc.orgdiva-portal.org and to understand the ambiphilic nature of azides in cycloaddition reactions. acs.org Applying these computational tools to reactions involving this compound will help to rationalize the electronic and steric effects of the isopropyl group on its reactivity.

Advanced Spectroscopy: Time-resolved spectroscopic techniques are crucial for detecting and characterizing short-lived reactive intermediates. Femtosecond transient absorption spectroscopy has been used to observe the excited states of aryl azides and the subsequent formation of singlet nitrenes on an ultrafast timescale. acs.org These experimental techniques, when combined with quantum chemical calculations, provide a comprehensive picture of the photochemical events. acs.org Future studies on this compound using these advanced spectroscopic methods will be vital for understanding its photochemistry and the dynamics of the nitrene it generates.

Integrated Mechanistic Investigations: The most powerful approach involves combining multiple techniques. For instance, a cohesive mechanism for the sulfide-mediated reduction of aryl azides, a reaction used in fluorescent probes for H2S detection, was established through a combination of kinetic experiments, spectroscopic observation of intermediates, and DFT calculations. nih.gov Future research on the reactions of this compound should adopt this integrated approach, combining synthetic experiments, kinetic analysis, advanced spectroscopy, and computational modeling to build a complete mechanistic picture. This deep understanding will be essential for controlling its reactivity and designing novel applications.

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for preparing 1-Azido-3-(propan-2-yl)benzene, and how are intermediates purified?

- Methodology : A common approach involves nucleophilic substitution using propargyl bromide or analogous reagents in the presence of a base (e.g., KCO) under inert conditions. For example, zingerone derivatives were synthesized via this method, yielding products confirmed by H NMR (δ 4.7 for alkyne protons) and FT-IR (C≡C stretch at ~2,125 cm) . Purification typically employs column chromatography or recrystallization, with intermediates like 1-azido-3-(benzyloxy)propan-2-one isolated in ~60% yields .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodology : Use a combination of:

- H/C NMR : Peaks for azido groups (δ 3.5–4.0 ppm for adjacent CH) and isopropyl substituents (δ 1.2–1.4 ppm for CH) .

- FT-IR : Azide stretching vibrations at ~2,100 cm .

- X-ray crystallography : Resolve crystal packing and bond angles, as demonstrated for structurally analogous azides using SHELX .

- Table 1 : Representative NMR Data for Analogous Azides

| Compound | H NMR (δ, ppm) | C NMR (δ, ppm) |

|---|---|---|

| 1-Azido-3-(trifluoromethyl)benzene | 7.49 (t, J=7.9 Hz) | 132.5 (q, J=33.0 Hz) |

Advanced Research Questions

Q. What experimental challenges arise in studying [3+2] cycloadditions with this compound, and how are they mitigated?

- Methodology : Challenges include regioselectivity and side reactions (e.g., azide decomposition). Solutions:

- Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to enhance reaction specificity .

- Monitor reaction progress via TLC or H NMR to detect intermediates (e.g., triazoles).

- Optimize solvent polarity (e.g., DMF or CHCl) and temperature (25–60°C) to suppress byproducts .

Q. How can thermal stability and decomposition kinetics of this azide be evaluated under storage conditions?

- Methodology :

- Differential Scanning Calorimetry (DSC) : Determine decomposition onset temperatures (e.g., ~150°C for similar azides) and exothermic peaks .

- Accelerated Stability Testing : Store samples at 40–60°C and monitor azide integrity via FT-IR or HPLC over 2–4 weeks .

Q. How should researchers resolve contradictions between crystallographic and spectroscopic data?

- Case Study : Discrepancies in bond lengths (X-ray vs. computational models) may arise from dynamic effects (e.g., crystal packing).

- Refine structures using SHELXL with high-resolution data (R < 0.05) .

- Validate via DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare theoretical and experimental geometries .

Q. What strategies enable computational modeling of electronic properties for reaction mechanism elucidation?

- Methodology :

- Perform Frontier Molecular Orbital (FMO) analysis to predict regioselectivity in cycloadditions.

- Use Molecular Dynamics (MD) simulations to study solvent effects on transition states .